molecular formula C8H10O B6250700 tricyclo[3.2.1.0,2,7]octan-3-one CAS No. 39163-38-7

tricyclo[3.2.1.0,2,7]octan-3-one

Cat. No.: B6250700
CAS No.: 39163-38-7
M. Wt: 122.2
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Description

Tricyclo[3.2.1.0,2,7]octan-3-one is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.2. The purity is usually 95.
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Properties

CAS No.

39163-38-7

Molecular Formula

C8H10O

Molecular Weight

122.2

Purity

95

Origin of Product

United States

Historical Trajectories and Academic Significance of the Tricyclo 3.2.1.0,2,7 Octane Framework

The tricyclo[3.2.1.0,2,7]octane core is a notable structural motif found in a variety of natural products, particularly in the realm of terpenoids. capes.gov.bracs.org Its rigid, caged structure has long captured the interest of synthetic chemists, serving as a key intermediate in the synthesis of more complex molecules. nih.govresearchgate.net The bicyclo[3.2.1]octane system, a substructure of the tricyclo[3.2.1.0,2,7]octane framework, is a fundamental component of many biologically active natural compounds, including tri- and tetracyclic sesquiterpenes and diterpenes. acs.orgnih.gov This has spurred the development of numerous synthetic strategies to access the bicyclo[3.2.1]octane core, with some of the more efficient methods relying on the selective fragmentation of functionalized tricyclo[3.2.1.0,2,7]octane derivatives. nih.gov

The academic significance of this tricyclic framework also lies in its utility for studying fundamental concepts in organic chemistry. The inherent strain within the molecule influences its reactivity, making it a valuable system for investigating reaction mechanisms, such as anionically induced domino reactions and the effects of ring strain on solvolysis rates. researchgate.netsci-hub.se The construction of the tricyclo[3.2.1.0,2,7]octane skeleton has been achieved through various synthetic methodologies, including intramolecular cyclopropanation and bicycloannulation of cyclic dienolates. nih.gov More contemporary approaches have utilized cascade reactions, such as a radical fluorosulfonylation/double Diels-Alder sequence, to rapidly assemble this complex framework. scilit.comresearchgate.net

Precise Nomenclature and Unique Structural Attributes of Tricyclo 3.2.1.0,2,7 Octan 3 One

The systematic IUPAC name, tricyclo[3.2.1.0,2,7]octan-3-one, precisely describes the molecule's intricate, three-ring structure. nih.gov The "tricyclo" prefix indicates the presence of three rings. The numbers in the brackets, [3.2.1.0,2,7], define the connectivity of the carbon atoms. This notation reveals a main bicyclic system with bridges of three, two, and one carbon atoms connecting the bridgehead carbons. The superscript "2,7" in "0,2,7" signifies that the third ring is formed by a zero-atom bridge, essentially a direct bond, between atoms 2 and 7. The "-octan-" part of the name specifies a total of eight carbon atoms in the framework, and "-3-one" indicates the presence of a ketone functional group at the third carbon atom of the ring system. nih.gov

The structural attributes of this compound and its parent hydrocarbon, tricyclo[3.2.1.0,2,7]octane, are characterized by significant ring strain arising from the fusion of the cyclopropane (B1198618) and bicyclo[3.2.1]octane ring systems. This strain manifests in distorted bond angles and lengths compared to their acyclic counterparts. Spectroscopic techniques are crucial for elucidating and confirming the structure of this class of compounds. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, for instance, has been instrumental in characterizing various tricyclo[3.2.1.0,2,7]octane derivatives. capes.gov.br The chemical shifts observed in the 13C NMR spectra provide valuable information about the electronic environment of each carbon atom within the strained framework. capes.gov.br

Below is a table summarizing key identifiers and computed properties for this compound.

PropertyValue
IUPAC Name tricyclo[3.2.1.02,7]octan-3-one
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS Number 39163-38-7
InChIKey InChIKey=...
Canonical SMILES C1C2CC3C1C3C(=O)C2
Data sourced from PubChem CID 13438596. nih.gov

Contemporary Research Landscape and Unresolved Challenges Pertaining to Tricyclo 3.2.1.0,2,7 Octan 3 One

Retrosynthetic Analysis Leading to the Tricyclic Skeleton

Retrosynthetic analysis of the tricyclo[3.2.1.02,7]octane core reveals several strategic disconnections that form the basis for the synthetic approaches discussed in this article. A common strategy involves the disconnection of the cyclopropane ring, which simplifies the target to a more accessible bicyclo[2.2.2]octane or bicyclo[3.2.1]octane precursor. rsc.orgcdnsciencepub.com Further disconnection of these bicyclic systems can lead to monocyclic or even acyclic starting materials. For instance, the bicyclo[3.2.1]octane system can be conceptually broken down via an intramolecular aldol (B89426) condensation or a Michael addition, suggesting cyclohexenone derivatives as viable starting points. cdnsciencepub.com An alternative retrosynthetic approach involves a [4+2] cycloaddition, where the tricyclic system is seen as an adduct of a diene and a dienophile, a strategy that directly constructs the bridged bicyclic core. nih.govmdpi.com

Foundational Approaches to Total Synthesis of the Tricyclo[3.2.1.0,2,7]octane System

The construction of the tricyclo[3.2.1.02,7]octane skeleton has been achieved through a variety of powerful synthetic methods. These approaches often involve the strategic formation of key bonds to assemble the fused and bridged ring system.

Strategic Utilization of Intramolecular Cycloaddition Reactions (e.g., Diels-Alder)

Intramolecular Diels-Alder (IMDA) reactions have proven to be a powerful tool for the synthesis of the tricyclo[3.2.1.02,7]octane framework. nih.govmdpi.com This approach involves a precursor containing both a diene and a dienophile, which upon thermal or Lewis acid-catalyzed activation, undergo a cycloaddition to form the bicyclic core in a single step. For example, a 5-vinyl-1,3-cyclohexadiene derivative can undergo an IMDA reaction to furnish the tricyclo[3.2.1.02,7]oct-3-ene system. nih.govmdpi.com This strategy has been successfully employed in the synthesis of enantiopure bicyclo[3.2.1]octane systems, where the tricyclo[3.2.1.02,7]octan-3-one intermediate is subsequently cleaved. nih.govmdpi.com A bioinspired gold-catalyzed tandem Diels-Alder/Diels-Alder reaction of an enynal and a 1,3-diene has also been reported to form the highly-strained benzotricyclo[3.2.1.02,7]octane skeleton. nih.gov

Table 1: Examples of Intramolecular Diels-Alder Reactions in the Synthesis of Tricyclo[3.2.1.0,2,7]octane Derivatives
Starting MaterialReaction ConditionsProductYield (%)Reference
5-vinyl-1,3-cyclohexadiene derivativeToluene, 190 °C, 48 hTricyclo[3.2.1.02,7]oct-3-ene derivative80 nih.govmdpi.com
Enynal and 1,3-dieneGold catalystBenzotricyclo[3.2.1.02,7]octane derivativeNot specified nih.gov

Application of Cyclopropanation and Bicycloannulation Strategies

Cyclopropanation of a bicyclo[2.2.2]octene or bicyclo[3.2.1]octene precursor is a direct and effective method for constructing the tricyclo[3.2.1.02,7]octane skeleton. mdpi.comresearchgate.net The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, is a classic example of this approach, though other modern variations exist. wiley-vch.de Bicycloannulation, on the other hand, involves the reaction of a cyclic enolate with a Michael acceptor to form the tricyclic system in a tandem fashion. cdnsciencepub.commdpi.com This strategy often involves the conjugate addition of a cyclohexenone enolate to an activated olefin, followed by an intramolecular cyclization that forms the cyclopropane ring. cdnsciencepub.com

Radical Cyclization Pathways in Tricyclic Construction

Radical cyclizations offer a unique and powerful method for the formation of the tricyclo[3.2.1.02,7]octane system. rsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double bond to form the cyclopropane ring. For instance, the treatment of specific bicyclo[3.2.1]octenyl bromides with tributyltin hydride and a radical initiator like AIBN can exclusively lead to the corresponding tricyclic ketones. rsc.org This approach highlights the utility of radical chemistry in forging challenging carbon-carbon bonds under mild conditions.

Cascade and Domino Reaction Sequences for Skeleton Assembly

Cascade or domino reactions provide an elegant and efficient means to construct the complex tricyclo[3.2.1.02,7]octane framework in a single pot. researchgate.netnih.govrsc.org These sequences involve a series of intramolecular transformations that are triggered by a single event, leading to a rapid increase in molecular complexity. An example is the reaction of a dienolate with a suitable Michael acceptor, which can initiate a cascade of Michael additions and a γ-elimination to afford the tricyclic product. researchgate.net Another notable example is a palladium-catalyzed C-C bond cleavage/vinylation/Mizoroki-Heck cascade reaction, which can produce tricyclo[3.2.1.02,7]octane derivatives from specific cyclobutanol (B46151) precursors and dichloroalkenes. nih.govescholarship.org

Enantioselective and Diastereoselective Synthesis of this compound Precursors

The synthesis of enantiomerically pure or diastereomerically enriched precursors to tricyclo[3.2.1.02,7]octan-3-one is of significant importance for the preparation of chiral natural products and their analogues. nih.govnih.govresearchgate.net One successful strategy involves the use of chiral starting materials, such as (R)-carvone, which can be elaborated through a series of stereocontrolled reactions, including an intramolecular Diels-Alder reaction, to yield enantiopure tricyclic intermediates. nih.govmdpi.comresearchgate.net Asymmetric catalysis has also been employed to introduce stereocenters with high selectivity. For instance, cascade reactions involving chiral Michael acceptors have been shown to produce enantiomerically pure tricyclo[3.2.1.02,7]octanes. researchgate.net Furthermore, diastereoselective nitrile oxide cycloadditions on chiral substrates have been utilized to control the stereochemistry of the resulting tricyclic framework. nih.gov

Table 2: Chiral Starting Materials and Strategies for Enantioselective Synthesis
Chiral Source/StrategyKey ReactionResulting StereochemistryReference
(R)-CarvoneIntramolecular Diels-AlderEnantiopure nih.govmdpi.comresearchgate.net
Chiral Michael AcceptorsCascade ReactionEnantiomerically Pure researchgate.net
Chiral SubstrateNitrile Oxide CycloadditionDiastereoselective nih.gov

Catalytic Methods in the Synthesis of Tricyclo[3.2.1.0,2,7]octane Derivatives

The construction of the rigid and strained tricyclo[3.2.1.0,2,7]octane framework has been significantly advanced by the development of sophisticated catalytic methodologies. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical synthetic approaches. Catalytic strategies are broadly categorized into transition-metal-catalyzed reactions and acid-catalyzed cyclizations, each providing unique pathways to the target tricyclic system and its derivatives.

Transition metal catalysis, particularly with rhodium, has proven to be a powerful tool for the formation of the critical cyclopropane ring within the tricyclo[3.2.1.0,2,7]octane skeleton. Rhodium(II) catalysts are well-known for their ability to catalyze the decomposition of diazo compounds, generating metal carbenoids that can undergo intramolecular cyclopropanation. nih.govethz.ch For instance, the chemoselectivity of the reaction, such as favoring cyclopropanation over competing C-H insertion, can be finely tuned by the choice of the rhodium catalyst's ligands (e.g., acetate, perfluorobutyrate, or caprolactamate). ethz.ch This allows for precise control over the reaction outcome, which is crucial for the synthesis of complex molecules. Furthermore, rhodium catalysis is instrumental in the cyclopropenation of alkynes, which can lead to the formation of highly functionalized cyclopropene-containing structures that can be precursors to tricyclic systems. nih.gov Palladium-catalyzed cascade reactions have also emerged as a viable route, enabling the construction of the tricyclo[3.2.1.0]octane core through a sequence of C-C bond cleavage, vinylation, and Mizoroki-Heck reactions, albeit in moderate yields. escholarship.org

Acid catalysis, employing both Lewis and Brønsted acids, facilitates the intramolecular cyclization of appropriately functionalized precursors. For example, the opening of a cyclopropane ring in a precursor molecule can be efficiently catalyzed by acid in the presence of a nucleophile, leading to the formation of the bicyclo[3.2.1]octane system from a tricyclo[3.2.1.0,2,7]octane derivative. nih.gov In the synthesis of related oxatricyclooctane structures, Lewis acids have been shown to catalyze epoxide-opening cyclizations under mild conditions. beilstein-journals.org

Radical-initiated cyclizations offer another distinct approach. The 3-exo-trig radical cyclization of bicyclo[3.2.1]oct-6-en-2-yl or bicyclo[2.2.2]oct-5-en-2-yl radicals, typically generated from the corresponding homoallyl bromides with tributyltin hydride and a radical initiator like AIBN, exclusively yields the tricyclic ketone core. rsc.org

Comparative Analysis of Synthetic Efficiency and Yield Optimization

Intramolecular Diels-Alder (IMDA) Reaction: This is a powerful and frequently employed method for constructing the core tricyclic framework. The thermal IMDA reaction of substituted 5-vinyl-1,3-cyclohexadienes can proceed in high yields, typically around 80-85%. nih.govnih.gov For instance, the conversion of a tert-butyldimethylsilyl enol ether derived from (R)-carvone into a tricyclo[3.2.1.0,2,7]oct-3-ene system was achieved in 80% yield upon heating in toluene. nih.govmdpi.com Optimization of this reaction often involves the use of an acid scavenger, such as propylene (B89431) oxide, to prevent hydrolysis of sensitive functional groups and improve the yield of the desired adduct. nih.gov However, high temperatures (175-190 °C) and extended reaction times are often necessary, which can limit the substrate scope to thermally stable compounds. nih.gov

Bicycloannulation Reactions: The reaction of cyclohexenone lithium enolates with nitro-olefins represents a direct approach to tricyclo[3.2.1.0,2,7]octan-6-ones. cdnsciencepub.com However, the yields for this transformation are often low and highly substrate-dependent. For example, the reaction of 3-methylcyclohexenone with nitroethylene (B32686) afforded the desired tricyclic ketone in only a 3% yield. cdnsciencepub.com While the use of substituted nitro-olefins, such as 1-nitropropene (B103210) with isophorone (B1672270) enolate, can improve the combined yield of diastereomeric tricyclic products to around 63%, the reaction is often accompanied by the formation of bicyclic nitro-ketone side products. cdnsciencepub.com This method's efficiency is significantly hampered by the propensity of nitro-olefins to polymerize.

Radical Cyclizations: The 3-exo-trig radical cyclization provides a highly selective route to the tricyclo[3.2.1.0,2,7]octane system. This method is noted for its excellent chemical selectivity, exclusively forming the tricyclic product without competing reaction pathways. rsc.org The efficiency of this approach is largely dependent on the generation of the radical precursor and the subsequent cyclization step.

Transition Metal-Catalyzed Reactions: Rhodium-catalyzed intramolecular cyclopropanation is a highly efficient method for forming the key three-membered ring. The yields can be excellent, and the reaction can be rendered highly enantioselective by using chiral dirhodium(II) catalysts. nih.gov Catalyst loading can be very low, although a decrease in enantioselectivity may be observed at very low loadings. nih.gov Palladium-catalyzed cascade reactions that form the tricyclic system have been reported to proceed in moderate yields. escholarship.org

The following table provides a comparative overview of the efficiency of these key synthetic methods.

Synthetic Method Key Reagents/Catalysts Typical Yield Advantages Limitations Reference(s)
Intramolecular Diels-AlderHeat (Thermal)80-85%High convergence, good yieldsHigh temperatures, long reaction times nih.govnih.gov
BicycloannulationLithium enolate, Nitro-olefin3-63%Direct formation of the ketoneLow yields, polymerization of reagents cdnsciencepub.com
Radical CyclizationTributyltin hydride, AIBNGoodHigh selectivity (exclusive 3-exo-trig)Use of toxic tin reagents rsc.org
Rhodium-Catalyzed CyclopropanationRhodium(II) catalysts, Diazo compoundsHighHigh efficiency, enantioselectivityRequires synthesis of diazo precursors nih.govethz.ch
Palladium-Catalyzed CascadePd catalyst, DichloroalkeneModerateForms complex structures in one potModerate yields, substrate dependent escholarship.org

Overview of Strain-Induced Reactivity within the Tricyclic System

The tricyclo[3.2.1.0,2,7]octane framework is characterized by significant ring strain, a consequence of its fused cyclopropane and bicyclo[3.2.1]octane ring systems. This strain is a driving force for many of the compound's characteristic reactions. The presence of the cyclopropane ring, in particular, introduces considerable angle and torsional strain, making the C1-C2, C2-C7, and C1-C7 bonds susceptible to cleavage under various conditions.

The reactivity of this system is often initiated by transformations involving the carbonyl group, which can lead to the formation of intermediates that readily undergo rearrangement to relieve ring strain. The inherent strain of the tricyclic system makes it a valuable precursor for the synthesis of various bicyclo[3.2.1]octane derivatives through selective fragmentation of the cyclopropane ring. mdpi.comnih.gov

Skeletal Rearrangements and Isomerization Pathways

The strained nature of this compound and its derivatives makes them prone to a variety of skeletal rearrangements and isomerizations, often leading to the formation of more stable bicyclic or monocyclic systems.

Carbocationic intermediates generated from tricyclo[3.2.1.0,2,7]octane derivatives are highly susceptible to rearrangement. Solvolysis studies of related tricyclo[3.2.1.0,2,7]octyl systems have provided insights into these complex rearrangements. For instance, the solvolysis of tricyclo[3.2.1.0,2,7]octan-4-yl brosylate leads to the formation of multiple products through a series of carbocationic rearrangements. arkat-usa.org

Computational studies on the C8H11+ potential energy surface have shown that rearrangements can occur through low-energy barriers, involving intermediates that are stabilized by homoconjugation and delocalization. arkat-usa.org These studies indicate that 1,2-hydride shifts are generally favored over 1,3-hydride shifts in these systems. arkat-usa.org

Homoallylic participation, the interaction of a carbocation with a nearby cyclopropane ring, is a key feature of the reactivity of this system. This participation can lead to the opening of the cyclopropane ring and the formation of stabilized carbocationic intermediates, which then undergo further reactions. acs.orgnih.gov The stereochemistry of the starting material can significantly influence the course of these rearrangements.

Tricyclo[3.2.1.0,2,7]octane systems can undergo thermal and photochemical isomerizations. Photolysis of related compounds at 185 nm in solution has been shown to induce internal addition of an olefinic group to the cyclopropane ring, as well as cleavage of the cyclopropane to form a bicyclic 1,4-diene. ibm.com These reactions are believed to proceed through low-lying excited states. ibm.com

The strained cyclopropane ring in this compound is susceptible to cleavage under various conditions, including acidic, basic, and reductive environments. This ring-opening is a key strategy for the synthesis of functionalized bicyclo[3.2.1]octane systems. mdpi.comnih.gov

Acid-catalyzed nucleophilic addition to the cyclopropyl (B3062369) ketone moiety can lead to a rapid and efficient opening of the cyclopropane ring. mdpi.com Similarly, reductive cleavage, for instance with lithium in liquid ammonia, can also be employed to open the cyclopropane ring.

The fragmentation of functionalized tricyclo[3.2.1.0,2,7]octane derivatives is a common method for preparing bicyclo[3.2.1]octane systems. nih.gov The regioselectivity of the cleavage can often be controlled by the nature of the substituents and the reaction conditions.

Carbene intermediates generated from precursors within the tricyclo[3.2.1.0,2,7]octane framework can undergo unique rearrangements. For example, endo-tricyclo[3.2.1.0(2,4)]oct-8-ylidene, a related carbene, has been shown to act as a "foiled carbene," exhibiting both nucleophilic and electrophilic character depending on the reaction partner. nih.govresearchgate.net

Theoretical studies have provided insights into the stabilization and reactivity of these carbene intermediates. nih.gov The interaction of the carbene center with the neighboring cyclopropane ring can lead to significant stabilization and influence the course of subsequent reactions. nih.gov

Functional Group Transformations at the Carbonyl Moiety

The carbonyl group in this compound is a key site for functional group transformations, which can serve as a prelude to or be accompanied by skeletal rearrangements. Standard carbonyl chemistry, such as reduction to the corresponding alcohol or conversion to a tosylhydrazone, can be performed.

These transformations are often the initial step in sequences leading to more complex molecular architectures. For instance, the conversion of the ketone to an enolate allows for alkylation or other carbon-carbon bond-forming reactions. The resulting functionalized tricyclic systems can then be subjected to ring-opening or rearrangement reactions to access a diverse range of bicyclic products.

Nucleophilic Additions and Reductions with Stereochemical Considerations

The carbonyl group in tricyclo[3.2.1.02,7]octan-3-one is a primary site for nucleophilic attack. However, the rigid, sterically hindered nature of the tricyclic system imposes significant stereochemical control on these reactions. The approach of a nucleophile is generally favored from the less hindered exo face of the molecule.

The reduction of the ketone to the corresponding alcohol, tricyclo[3.2.1.02,7]octan-3-ol, is a key transformation. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are expected to exhibit high diastereoselectivity, affording the endo-alcohol as the major product due to the steric hindrance posed by the bicyclic framework. Conversely, less sterically demanding reagents like sodium borohydride (B1222165) may lead to mixtures of the endo and exo diastereomers. In analogous systems, such as 6-azabicyclo[3.2.1]octan-3-ones, methods have been developed for the stereoselective reduction to both the 3α- and 3β-ols, highlighting the potential for controlling the stereochemistry in these bicyclic systems. rsc.org

Nucleophilic additions of organometallic reagents, such as Grignard reagents and organolithium compounds, to the carbonyl group are also subject to similar stereochemical constraints, with a preference for attack from the exo face.

It is important to note that nucleophilic additions, particularly under acidic conditions, can be complicated by the reactivity of the cyclopropane ring. mdpi.com In some instances, instead of a simple 1,2-addition to the carbonyl, a conjugate-type addition can occur, leading to the cleavage of the cyclopropane ring. mdpi.com

α-Functionalization Strategies

The introduction of functional groups at the α-position to the carbonyl group (C4) in tricyclo[3.2.1.02,7]octan-3-one can be achieved through the generation of an enolate intermediate. The regioselectivity of enolate formation is controlled by the kinetic versus thermodynamic deprotonation conditions. Due to the strained nature of the system, the formation of the kinetic enolate is generally favored.

Once formed, the enolate can react with a variety of electrophiles to introduce substituents at the C4 position. For instance, alkylation with alkyl halides can be performed to introduce alkyl groups. Halogenation, using reagents like N-bromosuccinimide (NBS) or molecular bromine, can also be achieved to yield α-haloketones. These α-functionalized derivatives serve as versatile intermediates for further synthetic transformations.

In related systems, the deprotonation of a 2′-methoxytricyclo[3.2.1.02,7]octane derivative has been shown to form a chelation-stabilized cyclopropyllithium derivative. researchgate.net This species can then react with various electrophiles, demonstrating the feasibility of introducing substituents in the vicinity of the cyclopropane ring, which can influence the reactivity at the α-position of the ketone. researchgate.net

Cyclopropane Ring Reactivity and Transformations

The cyclopropane ring in tricyclo[3.2.1.02,7]octan-3-one is a site of high reactivity due to its inherent ring strain and the electronic influence of the adjacent carbonyl group.

Electrophilic and Nucleophilic Cleavage of Cyclopropane Bonds

The cyclopropane ring can be opened under both electrophilic and nucleophilic conditions, often leading to the formation of bicyclo[3.2.1]octane or bicyclo[2.2.2]octane systems. mdpi.comresearchgate.net

Electrophilic Cleavage: Acid-catalyzed cleavage of the cyclopropane ring is a common reaction. mdpi.combeilstein-journals.org Protonation of the carbonyl group enhances the electrophilicity of the cyclopropyl ketone moiety, facilitating the attack of a nucleophile and subsequent ring opening. mdpi.com The regioselectivity of the cleavage is dependent on the stability of the resulting carbocationic intermediate. researchgate.net For instance, treatment of a derivative of tricyclo[3.2.1.02,7]octan-3-one with different nucleophilic reagents in the presence of an acid catalyst resulted in a rapid and efficient opening of the cyclopropane ring. mdpi.comresearchgate.net

Nucleophilic Cleavage: The cyclopropane ring can also be opened by nucleophiles in a homoconjugate addition manner. This is particularly effective with "soft" nucleophiles like organocuprates. masterorganicchemistry.com The reaction involves the attack of the nucleophile at one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of an enolate intermediate, which is then protonated upon workup. The use of samarium(II) iodide has also been reported for the regioselective cleavage of the C1-C2 bond of the cyclopropane ring in a related system. nih.gov

The outcomes of these ring-opening reactions provide access to a diverse range of functionalized bicyclic structures.

Cyclopropane as a Stereoelectronic Modulator

The cyclopropane ring in tricyclo[3.2.1.02,7]octan-3-one is not merely a reactive functional group but also acts as a significant stereoelectronic modulator, influencing the reactivity of other parts of the molecule. The Walsh orbitals of the cyclopropane ring can interact with the π-system of the carbonyl group through both through-bond and through-space interactions. mdpi.comacs.orgscielo.br

This interaction affects the electron density and the electrophilicity of the carbonyl carbon. The strain of the three-membered ring and its ability to donate electron density can influence the facial selectivity of nucleophilic additions to the ketone. wiley-vch.de The rigid conformation of the tricyclic system, enforced by the cyclopropane ring, dictates the trajectory of approaching reagents, leading to high levels of stereocontrol in many reactions. wiley-vch.de

Computational and Theoretical Investigations on Tricyclo 3.2.1.0,2,7 Octan 3 One

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of strained polycyclic molecules. For the tricyclo[3.2.1.02,7]octane skeleton, these studies reveal a complex interplay of strain and electronic delocalization.

The bonding in the three-membered ring deviates significantly from standard sp³ hybridization, featuring "bent bonds" or Walsh-type orbitals. This results in high electron density outside the direct internuclear axes of the cyclopropane (B1198618) ring. The fusion of this strained ring onto the already constrained bicyclo[2.2.1]heptane framework introduces further geometric distortions and unusual bonding parameters.

The introduction of a carbonyl group at the C3 position significantly influences the electronic landscape. The electronegative oxygen atom induces a strong dipole moment and polarizes the surrounding sigma framework through inductive effects. This polarization can be quantitatively analyzed using methods like Atoms in Molecules (AIM) theory. In a closely related study on carbocations derived from tricyclo[3.2.1.02,7]octan-4-yl brosylate, DFT calculations at the Becke3PW91/6-311G(d,p) level of theory showed that significant positive charges can accumulate at specific carbon atoms and that certain C-C bonds are considerably weakened relative to a standard single bond. datapdf.com For tricyclo[3.2.1.02,7]octan-3-one, the C3 carbon would bear a substantial partial positive charge, making it a prime electrophilic site. Furthermore, the C2-C7 bond of the cyclopropane ring is expected to be electronically rich and susceptible to electrophilic attack.

DFT calculations are also instrumental in confirming structural assignments of natural products containing the tricyclo[3.2.1.02,7]octane moiety by comparing calculated and experimental NMR chemical shifts. researchgate.net

Table 1: Calculated Properties of Tricyclo[3.2.1.02,7]octan-3-one

PropertyValueMethod
Molecular FormulaC₈H₁₀O-
Molecular Weight122.16 g/molPubChem 2.1
Topological Polar Surface Area17.1 ŲCactvs 3.4.8.18
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count1Cactvs 3.4.8.18
Rotatable Bond Count0Cactvs 3.4.8.18

Molecular Orbital Analysis and Orbital Symmetry Considerations

Molecular orbital (MO) theory provides a deeper understanding of the reactivity and spectroscopic properties of tricyclo[3.2.1.02,7]octan-3-one. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.

The HOMO of the parent tricyclo[3.2.1.02,7]octane is expected to be a symmetric combination of the Walsh orbitals of the cyclopropane ring, possessing significant p-character. In the ketone, two key orbitals will be present: the non-bonding (n) orbital of the carbonyl oxygen, which is typically a high-energy occupied orbital (a HOMO), and the low-energy π* antibonding orbital of the C=O bond, which serves as the LUMO.

Theoretical studies on the related tricyclo[3.2.1.02,4]octane system have shown that HOMO-LUMO interactions and orbital symmetry are crucial in determining the stereoselectivity of electrophilic additions to the cyclopropane ring. The regiochemistry of ring-opening is governed by the orbital distributions and the stability of the resulting carbocation intermediates. For tricyclo[3.2.1.02,7]octan-3-one, nucleophilic attack is predicted to occur at the LUMO, specifically at the electrophilic carbonyl carbon. The trajectory of this attack is governed by orbital symmetry and steric factors. Photochemical reactions, such as the Norrish Type I cleavage, would be initiated by the excitation of an electron from the n-orbital to the π-orbital (an n→π transition).

Table 2: Key Molecular Orbitals and Their Expected Nature in Tricyclo[3.2.1.02,7]octan-3-one

OrbitalTypeDescription and Role in Reactivity
LUMOπ* (C=O)Lowest unoccupied orbital, located on the carbonyl group. Site of nucleophilic attack.
HOMOn (Oxygen)Non-bonding orbital on the oxygen atom. Involved in n→π* transitions and protonation.
HOMO-1σ (Walsh)High-lying sigma orbital of the cyclopropane ring. Site of electrophilic attack.

Prediction and Elucidation of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of complex reactions, allowing for the prediction and elucidation of reaction pathways, intermediates, and transition states. A detailed DFT study on the solvolysis of tricyclo[3.2.1.02,7]octan-4-yl brosylate provides a compelling example of this capability. datapdf.com The study rationalized the experimental product distribution by identifying four key carbocation intermediates and the transition states connecting them. datapdf.com

The calculations showed that the initial carbocation (11) can undergo a 1,2-hydride shift with a barrier of 4.0 kcal/mol to form a more stable cation (13), or a 1,3-hydride shift with a higher barrier of 6.5 kcal/mol to form cation 14. datapdf.com The high barrier to rearrange to other isomers (14.7 kcal/mol) explains why certain products are not formed. datapdf.com These computationally derived pathways and their associated energies provide a complete, quantitative picture of the reaction mechanism, obviating the need to invoke qualitative concepts like "memory effects." datapdf.com

For reactions involving tricyclo[3.2.1.02,7]octan-3-one, similar computational approaches can be used to predict the pathways of reductions (e.g., with NaBH₄), additions, or enolate formations. By calculating the energies of all possible intermediates and transition states, one can predict product ratios and stereochemical outcomes with high accuracy.

Table 3: Calculated Relative Energies of Intermediates and Barriers in the Solvolysis of a Tricyclo[3.2.1.02,7]octyl Derivative

SpeciesDescriptionRelative Energy (kcal/mol)
Cation 11Initial Intermediate0.0
TS(11-13)Transition state for 1,2-hydride shift4.0
Cation 13Rearranged Intermediate-6.7
TS(11-14)Transition state for 1,3-hydride shift6.5
Cation 14Rearranged Intermediate-1.8
Data derived from a DFT study on the C₈H₁₁⁺ potential energy surface. datapdf.com

Conformational Dynamics and Strain Energy Calculations

The tricyclo[3.2.1.02,7]octane framework is exceptionally rigid, with very limited conformational freedom. Its structure is locked by the fused ring system. The primary source of this rigidity is the immense ring strain inherent to the molecule. This strain arises from several factors:

Angle Strain: The internal bond angles in both the cyclopropane (60°) and norbornane (B1196662) components deviate significantly from the ideal tetrahedral angle of 109.5°.

Torsional Strain: Eclipsing interactions are present, particularly within the bicyclic framework.

Transannular Strain: Non-bonded interactions exist across the ring system.

The total strain energy of such a molecule can be calculated theoretically using homodesmotic reactions. This method involves a hypothetical reaction where the target molecule is broken down into small, strain-free fragments, and the enthalpy change of this reaction corresponds to the strain energy. anu.edu.au While a precise value for tricyclo[3.2.1.02,7]octan-3-one is not published, the parent hydrocarbon is described as a "highly-strained" skeleton. researchgate.net The experimental heat of formation for the isomeric [3.2.1]propellane (tricyclo[3.2.1.01,5]octane) is +152 kJ/mol, highlighting the significant stored energy in these systems. nist.gov The introduction of an sp²-hybridized carbon in the ketone might slightly alter the total strain energy compared to the parent hydrocarbon, but it would remain a high-energy molecule. This high strain energy is a key driver of its chemical reactivity, particularly in reactions that lead to ring-opening.

Theoretical Basis for Stereoselection in Reactions

Theoretical calculations provide a fundamental basis for understanding and predicting the high degree of stereoselection observed in reactions of tricyclo[3.2.1.02,7]octan-3-one and its derivatives. The rigid, chiral framework of the molecule creates distinct steric environments for the two faces of the carbonyl group (exo and endo).

Nucleophilic attack on the carbonyl carbon is expected to show high facial selectivity. Computational modeling of the transition states for attack from the exo versus the endo face can quantify this preference. The lower-energy transition state corresponds to the major product isomer. Typically, attack from the less-hindered exo face is favored.

For reactions involving the cyclopropane moiety, stereoselectivity is governed by a combination of steric hindrance and orbital symmetry effects. As seen in studies of related isomers, the pathway of electrophilic attack (e.g., edge vs. corner attack on the cyclopropane) can be rationalized by analyzing the frontier orbital interactions.

Furthermore, in multi-step reactions involving cationic intermediates, computational studies can explain the final stereochemical outcome by mapping the entire reaction coordinate. datapdf.com The relative energies of the various transition states for rearrangements (like hydride shifts) and nucleophilic capture determine which stereoisomeric products are formed and in what ratio. For example, the calculated potential energy surface for the solvolysis of 4-tricyclo[3.2.1.02,7]octyl brosylate successfully explained why certain products were formed as racemates while others retained their optical purity. datapdf.com This demonstrates the predictive power of theoretical chemistry in the complex stereochemical world of polycyclic compounds.

Advanced Spectroscopic and Structural Elucidation Studies of Tricyclo 3.2.1.0,2,7 Octan 3 One

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (e.g., HMQC, NOESY)

Due to the complex and rigid tricyclic skeleton of tricyclo[3.2.1.0,2,7]octan-3-one, one-dimensional ¹H and ¹³C NMR spectra exhibit significant signal overlap and complex coupling patterns. High-field and multidimensional NMR techniques are essential to resolve these ambiguities and assign the signals accurately.

Two-dimensional (2D) NMR experiments are critical for establishing the molecular constitution. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding proton resonances.

Further structural information is derived from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals long-range correlations between protons and carbons (typically over two to three bonds). In the context of the tricyclo[3.2.1.0,2,7]octane framework, HMBC cross-peaks are instrumental in connecting the different rings and confirming the placement of the carbonyl group at the C-3 position. For instance, in related complex natural products containing this tricyclic unit, HMBC correlations have been vital for piecing together the complete pentacyclic structure. nih.gov

The relative stereochemistry of the molecule is determined using the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment. This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a rigid system like this compound, NOESY correlations can differentiate between endo and exo protons and establish the spatial relationships between protons on different rings. In studies of similar intricate systems, NOESY data has been crucial for assigning relative configurations by identifying co-facial relationships between key protons. nih.gov The structure and stereochemistry of related tricyclo[3.2.1.02.7]oct-3-ene systems have been confirmed through unambiguous assignment of ¹H- and ¹³C-NMR signals using HMQC and NOESY experiments. researchgate.net

Table 1: Representative 2D NMR Correlations for Structural Elucidation

Technique Information Provided Example Application for this compound
HMQC/HSQC One-bond ¹H-¹³C correlations Assigns each carbon atom by linking it to its attached proton(s).
HMBC Two- to three-bond ¹H-¹³C correlations Confirms the carbon skeleton, including the position of the C=O group via correlations from H-2, H-4, and H-5 to C-3.
NOESY Through-space ¹H-¹H correlations Differentiates endo vs. exo protons and establishes the 3D arrangement of the rings by showing spatial proximities.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can precisely determine the molecular mass, allowing for the confirmation of the molecular formula, C₈H₁₀O. nih.gov

Electron ionization (EI) mass spectrometry is used to study the fragmentation patterns, which offer structural clues about the molecule. The strained tricyclic system dictates the fragmentation pathways. Key fragmentation processes for cyclic ketones like this would include:

Alpha-cleavage: Fission of the bond adjacent to the carbonyl group is a common pathway for ketones. This could lead to the loss of a CO molecule (28 Da) or a C₂H₂O fragment.

Retro-Diels-Alder (rDA) Reaction: The bicyclo[2.2.1]heptane core of the molecule can undergo a characteristic rDA reaction, leading to the expulsion of a stable neutral molecule like cyclopentadiene (B3395910).

Rearrangements: The high strain energy of the cyclopropane (B1198618) ring can facilitate complex rearrangements upon ionization, leading to a variety of fragment ions.

Analysis of the resulting mass-to-charge (m/z) ratios of these fragments helps to piece together the original structure.

Table 2: Plausible Mass Spectrometry Fragments

m/z Value Possible Fragment Fragmentation Pathway
122 [C₈H₁₀O]⁺ Molecular Ion (M⁺)
94 [C₇H₁₀]⁺ or [C₆H₆O]⁺ Loss of CO or C₂H₂
93 [C₇H₉]⁺ Loss of CHO
79 [C₆H₇]⁺ Loss of C₂H₃O
66 [C₅H₆]⁺ Expulsion of cyclopentadiene via rDA-type cleavage

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule in the solid state. utoledo.edu For a complex, chiral molecule like this compound, this technique can provide an unambiguous determination of its molecular geometry and, crucially, its absolute configuration.

An X-ray diffraction experiment on a suitable single crystal would yield precise data on:

Bond lengths: Revealing any unusual bond elongations or contractions due to ring strain.

Bond angles and Torsional angles: Quantifying the exact conformation and geometry of the fused rings, including the pucker of the bicyclo[3.2.1]octane system and the geometry of the cyclopropane ring.

Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute configuration of the chiral centers can be determined without ambiguity, distinguishing between the two possible enantiomers.

While a specific crystal structure for this compound is not detailed in the literature, this technique has been successfully applied to determine the structure and absolute configuration of other highly complex natural products containing similar tricyclic frameworks, such as the 4,7-dioxatricyclo[3.2.1.0³,⁶]octane unit. rsc.org

Table 3: Information Obtainable from X-ray Crystallography

Parameter Significance
Unit Cell Dimensions Defines the size and shape of the repeating unit in the crystal.
Space Group Describes the symmetry elements present within the crystal.
Atomic Coordinates Provides the precise 3D position of every atom in the molecule.
Bond Lengths & Angles Confirms connectivity and reveals structural strain.
Flack Parameter Determines the absolute configuration of the chiral molecule.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

As this compound is a chiral molecule, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining its absolute configuration in solution.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-visible region. encyclopedia.pub The spectrum is sensitive to electronic transitions within chromophores. In this compound, the carbonyl group acts as the primary chromophore. The weak n→π* electronic transition of the ketone, typically occurring around 280-300 nm, is expected to produce a distinct Cotton effect in the ECD spectrum. beilstein-journals.org The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral centers that perturb the symmetric carbonyl chromophore. The absolute configuration can be assigned by comparing the experimental ECD spectrum to those predicted by quantum-mechanical calculations or by applying empirical rules like the octant rule. encyclopedia.pubbeilstein-journals.org

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring differential absorption in the vibrational transitions of a molecule. anr.fr VCD is an extremely sensitive probe of the entire three-dimensional molecular structure. kurouskilab.com Unlike ECD, which focuses on chromophores, VCD provides stereochemical information from across the full range of molecular vibrations. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted from first principles using Density Functional Theory (DFT) calculations. researchgate.net This comparison allows for a confident assignment of the absolute configuration even for complex molecules with multiple stereocenters. researchgate.net

Table 4: Chiroptical Analysis Summary

Technique Principle Information for this compound
ECD Differential absorption of circularly polarized UV-Vis light. The sign of the Cotton effect for the ketone n→π* transition (~280-300 nm) reveals the absolute configuration. beilstein-journals.org
VCD Differential absorption of circularly polarized IR light. Provides a rich "fingerprint" of the absolute configuration based on all molecular vibrations; assignment is confirmed by comparison with DFT calculations. researchgate.nettuwien.at

Role As a Synthetic Intermediate and Molecular Scaffold in Complex Molecule Synthesis

Precursor for Diterpenoid and Natural Product Synthesis (e.g., Trachylobane (B13754726), Kaurane)

The tricyclo[3.2.1.02,7]octane skeleton is a key structural motif present in several classes of diterpenoids, most notably the trachylobane and kaurane (B74193) families of natural products. Consequently, tricyclo[3.2.1.02,7]octan-3-one and its derivatives have been extensively utilized as precursors in the total synthesis of these complex molecules. rsc.orgcdnsciencepub.comnih.gov

The kaurane diterpenoids, which include compounds with significant biological activity, also feature a core structure accessible from tricyclo[3.2.1.02,7]octane intermediates. nih.gov The synthesis of principinol D, a rearranged kaurane diterpenoid, utilizes a convergent approach where a bicyclo[3.2.1]octane fragment is a key component. nih.gov Furthermore, the tricyclo[3.2.1.02,7]octane framework is a central feature in the synthesis of other complex natural products like (−)-mitrephorone A, which possesses a pentacyclic carbon skeleton. nih.gov

Natural ProductKey Synthetic Strategy from Tricyclo[3.2.1.0,2,7]octane DerivativeReference
TrachylobaneHomoallylic cyclization rsc.orgcdnsciencepub.com
TrachylobaneConversion of bicyclo[2.2.2]octane system cdnsciencepub.com
ent-TrachylobaneIntramolecular Diels-Alder reaction nih.gov
Kaurane DiterpenoidsConvergent fragment coupling approach nih.gov
(-)-Mitrephorone AStereoselective nitrile oxide cycloaddition nih.gov

Scaffold for the Construction of Novel Polycyclic Systems

Beyond its application in natural product synthesis, the tricyclo[3.2.1.02,7]octan-3-one scaffold is a versatile starting point for the construction of a wide array of novel polycyclic systems. The strategic opening of the cyclopropane (B1198618) ring or functionalization of the ketone allows for the elaboration of the core structure into more complex frameworks.

One common approach involves the regioselective cleavage of the tricyclo[3.2.1.02,7]octan-3-one intermediate. mdpi.comnih.govresearchgate.net For instance, the commercially available monoterpene carvone (B1668592) can be converted into the tricyclo[3.2.1.02,7]octane system, which can then undergo cyclopropane ring opening to furnish functionalized bicyclo[3.2.1]octane systems. mdpi.comnih.govresearchgate.net These bicyclic compounds are themselves valuable building blocks for other complex molecules. mdpi.comnih.govresearchgate.net

The tricyclo[3.2.1.02,7]octane framework can also be accessed through intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadienes. mdpi.comnih.govresearchgate.net This methodology provides a powerful tool for creating substituted tricyclo[3.2.1.02,7]oct-3-enes, further expanding the diversity of accessible polycyclic structures. nih.gov The development of such synthetic routes highlights the importance of the tricyclo[3.2.1.02,7]octane system as a central scaffold in synthetic chemistry.

Application in the Development of New Synthetic Methodologies

The unique reactivity of tricyclo[3.2.1.02,7]octan-3-one and its precursors has led to the development of new synthetic methodologies. A notable example is the one-step synthesis of tricyclo[3.2.1.02,7]octan-6-ones from the α′-enolates of α-cyclohexenones and nitro-olefins. cdnsciencepub.comcdnsciencepub.com This nitro-olefin bicycloannulation proceeds via a sequence of conjugate addition, intramolecular Michael addition, and expulsion of the nitro group to form the cyclopropane ring. cdnsciencepub.com

Another significant methodological advancement is the efficient 3-exo-trig radical cyclization of bicyclo[3.2.1]oct-6-en-2-yl or bicyclo[2.2.2]oct-5-en-2-yl radicals to generate chiral tricyclo[3.2.1.02,7]octanes. rsc.org This radical-based approach offers a stereoselective route to these valuable tricyclic ketones. Furthermore, the conversion of bicyclo[2.2.2]octane systems to tricyclo[3.2.1.02,7]octanes via reductive homoallylic cyclization represents another important synthetic tool. cdnsciencepub.com

These methodologies not only provide efficient access to the tricyclo[3.2.1.02,7]octane core but also demonstrate the broader utility of the chemical principles involved in other areas of organic synthesis.

Synthetic MethodologyDescriptionKey FeaturesReference
Nitro-olefin BicycloannulationOne-step synthesis from cyclohexenones and nitro-olefins.Forms tricyclo[3.2.1.0,2,7]octan-6-ones. cdnsciencepub.comcdnsciencepub.com
3-exo-trig Radical CyclizationRadical cyclization of bicyclic octenyl radicals.Stereoselective synthesis of chiral tricyclo[3.2.1.0,2,7]octanes. rsc.org
Reductive Homoallylic CyclizationConversion of bicyclo[2.2.2]octane systems.Provides a convenient route to the tricyclo[3.2.1.0,2,7]octane framework. cdnsciencepub.com

Probes for Mechanistic Investigations in Organic Chemistry

The strained and conformationally rigid nature of the tricyclo[3.2.1.02,7]octane system makes it an excellent platform for studying reaction mechanisms in organic chemistry. The well-defined stereochemical relationships between substituents allow for detailed analysis of reaction pathways and transition states.

For example, the decarbonylation of endo- and exo-tricyclo[3.2.1.02,4]octen-8-one derivatives has been studied to understand the stereoelectronic requirements for cyclopropyl (B3062369) participation in chemical reactions. The rigid framework of these molecules allows for a clear distinction between different modes of cyclopropyl group involvement.

The study of anionically induced domino reactions of chiral α-bromo α,β-unsaturated esters with enolates to form functionalized tricyclo[3.2.1.02,7]octanes has provided insights into cascade reaction mechanisms. researchgate.net The stereochemical outcome of these reactions can be correlated with the structure of the starting materials and the reaction conditions, offering a deeper understanding of the factors that control complex transformations.

Structure Reactivity Relationships in Substituted Tricyclo 3.2.1.0,2,7 Octane Systems

Synthesis of Functionalized Analogs and Derivatives

The construction of the tricyclo[3.2.1.0,2,7]octane skeleton and its derivatives has been achieved through a variety of elegant synthetic strategies, often leveraging cascade reactions or intramolecular cyclizations to build the complex, strained framework.

One prominent method involves the bicycloannulation of cyclic dienolates with suitable Michael acceptors. nih.gov For instance, the reaction of kinetically generated lithium dienolates of 3-alkoxy- or 3-methyl-2-cyclohexenones with chiral α-halo-α,β-unsaturated esters proceeds via a cascade of two Michael additions and a γ-elimination to furnish highly functionalized tricyclo[3.2.1.0,2,7]octanes. researchgate.net Similarly, a vinyl sulfone bicycloannulation of cyclohexenones provides a one-step synthesis of tricyclo[3.2.1.0,2,7]octan-6-ones. acs.org

Another powerful approach is the intramolecular Diels-Alder (IMDA) reaction . 5-Vinyl-1,3-cyclohexadiene precursors can be heated under appropriate conditions to trigger an IMDA reaction, efficiently forming the tricyclo[3.2.1.0,2,7]oct-3-ene system. nih.govmdpi.com For example, (R)-carvone can be converted into a tert-butyldimethylsilyl enol ether which, upon heating in toluene, undergoes a smooth and efficient IMDA cyclization. mdpi.comresearchgate.net

Radical cyclizations also offer a pathway to this tricyclic system. An efficient 3-exo-trig radical cyclization of a bicyclo[3.2.1]oct-6-en-2-yl radical, generated from the corresponding bromide with tributyltin hydride, exclusively yields the tricyclo[3.2.1.0,2,7]octane skeleton. rsc.org Furthermore, a convenient method involving a homoallylic cyclization has been reported for the construction of this tricyclic system, which was applied to a simplified synthesis of the diterpenoid trachylobane (B13754726). rsc.org

The following table summarizes key synthetic approaches to functionalized tricyclo[3.2.1.0,2,7]octanes.

Synthetic Method Precursors Key Transformation Product Type Reference(s)
Dienolate BicycloannulationCyclic dienolates, α-halo-α,β-unsaturated estersCascade Michael additions & γ-eliminationFunctionalized tricyclo[3.2.1.0,2,7]octanes researchgate.net
Vinyl Sulfone AnnulationCyclohexenones, Vinyl sulfonesMichael addition-cyclizationTricyclo[3.2.1.0,2,7]octan-6-ones acs.org
Intramolecular Diels-Alder5-Vinyl-1,3-cyclohexadienesThermal cyclizationTricyclo[3.2.1.0,2,7]oct-3-enes nih.govmdpi.com
Radical CyclizationBicyclo[3.2.1]octenyl bromides3-exo-trig radical cyclizationTricyclo[3.2.1.0,2,7]octanones rsc.org
Homoallylic CyclizationNot specifiedHomoallylic cyclizationTricyclo[3.2.1.0,2,7]octane system rsc.org

Impact of Substituents on Skeletal Reactivity and Stereochemistry

The reactivity of the tricyclo[3.2.1.0,2,7]octane skeleton, particularly the cleavage of the strained cyclopropane (B1198618) ring, is profoundly influenced by the nature and position of substituents. These substituents can dictate the regioselectivity and stereochemistry of ring-opening reactions, providing access to various bicyclo[3.2.1]octane derivatives.

In the synthesis via dienolate addition to chiral α-bromo-α,β-unsaturated esters, the stereochemical outcome is highly dependent on the chiral auxiliary used. Esters derived from Sharpless asymmetric dihydroxylation can lead to a single diastereomer, whereas those from transacetalization with chiral diols may result in mixtures of diastereomers. researchgate.net This highlights the crucial role of substrate control in establishing the stereochemistry of the final tricyclic product.

Once formed, the functionalized tricyclo[3.2.1.0,2,7]octanes can undergo selective fragmentation. For example, the presence of a "push-pull" substituted cyclopropane moiety, such as in certain ester-substituted derivatives, facilitates the opening of the cyclopropane ring to yield bicyclo[3.2.1]octane systems. researchgate.net The regioselectivity of this cleavage is a key feature in the synthetic utility of these tricyclic intermediates. nih.gov

Spectroscopic methods, particularly ¹³C NMR, have been instrumental in studying substituent effects. The chemical shifts of the skeletal carbons are sensitive to the stereochemistry of substituents, providing a valuable tool for configurational and conformational assignments in this rigid polycyclic system. cdnsciencepub.com These studies reveal that substituent effects, such as γ- and δ-interactions, cause distinctive shielding or deshielding of carbons, which can be correlated with their spatial orientation. cdnsciencepub.com The influence of substituents on the geometry and electronic structure ultimately governs the reactivity of the molecule. acs.org

The table below illustrates the effect of substituents on the cleavage of the tricyclic system.

Substituent Pattern Reaction Condition Outcome Resulting System Reference(s)
2'-Alkoxy and ester groupsAcid treatmentRegioselective cyclopropane cleavageSubstituted bicyclo[3.2.1]octanecarboxylates researchgate.net
Methoxycarbonyl groupNot specifiedCyclopropane ring openingBicyclo[3.2.1]octane system nih.gov
Various substituentsElectrophilic addition (e.g., H+, Br+)Regio- and stereoselective ring openingBicyclo[3.2.1]octane derivatives canterbury.ac.nz

Systematic Studies on the Influence of Bridgehead Functionality

The functionalization of the bridgehead positions of the tricyclo[3.2.1.0,2,7]octane system presents a unique synthetic challenge and an opportunity to modulate the molecule's properties. Studies have focused on introducing substituents at these sterically hindered carbons and understanding their electronic influence.

A notable strategy involves the deprotonation of 2′-alkoxytricyclo[3.2.1.0,2,7]octanes. The alkoxy group facilitates deprotonation at the adjacent C-7' bridgehead position (part of the cyclopropane ring) using a strong base, leading to a chelation-stabilized cyclopropyllithium derivative. This organometallic intermediate can then be trapped with various electrophiles, allowing for the introduction of a range of substituents (e.g., alkyl, silyl) at the bridgehead position with high efficiency. researchgate.net Subsequent acid-catalyzed rearrangement of these 7'-substituted compounds provides a route to correspondingly substituted bicyclo[3.2.1]octanes. researchgate.net

While direct studies on the bridgehead functionality of tricyclo[3.2.1.0,2,7]octan-3-one itself are limited in the provided context, research on related systems offers valuable insights. For instance, solvolysis studies on derivatives of the isomeric tricyclo[3.2.1.0,2,4]octane have been used to probe the stability and reactivity of carbocations formed at the bridgehead. acs.org Computational studies on the bridgehead radical of exo-tricyclo[3.2.1.0,2,4]octane have also explored the electronic delocalization in such strained systems. oregonstate.edu These investigations into the behavior of reactive intermediates at the bridgehead positions are crucial for predicting and controlling the outcomes of reactions involving the tricyclic core.

Exploration of Novel Tricyclo[3.2.1.0,2,7]octane Heterocycles

Replacing one or more carbon atoms in the tricyclo[3.2.1.0,2,7]octane framework with heteroatoms opens the door to a diverse range of novel heterocyclic structures with potential biological activity. The synthesis of these heterocyclic analogs often requires tailored strategies.

The synthesis of azatricyclo[3.2.1.0,2,7]octanes has been explored, though access to these scaffolds, such as 6-azatricyclo[3.2.1.0,2,7]octane, remains challenging. uni-regensburg.de These nitrogen-containing analogs are of interest as potential pharmacologically active agents, given the prevalence of complex azacyclic compounds in medicinal chemistry. uni-regensburg.de

Oxygen-containing heterocycles based on a related tricyclic framework have also been synthesized. For example, 4,7-dioxatricyclo[3.2.1.0,3,6]octane derivatives can be prepared via the intramolecular cyclization of hydroxyalkene precursors, promoted by electrophilic reagents like arylsulphenyl chlorides. beilstein-journals.orgnih.gov An alternative route involves a Lewis acid-catalyzed epoxide-opening cyclization. nih.gov These "caged" ether structures represent a distinct class of heterocyclic systems.

The development of synthetic routes to these and other novel heterocycles based on the tricyclo[3.2.1.0,2,7]octane skeleton is an active area of research, driven by the quest for new molecular architectures with unique chemical and biological properties.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The demand for greener chemical processes is driving a shift away from classical synthetic methods towards more sustainable and atom-economical alternatives. For the synthesis of the tricyclo[3.2.1.02,7]octane framework, this involves designing reactions that maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste.

Recent research has demonstrated progress in this area through the development of cascade or domino reactions. For instance, an efficient synthesis of fused tricyclo[3.2.1.02,7]oct-3-enes has been achieved through a palladium-catalyzed sequential reaction that involves a Sonogashira coupling, isomerization, Claisen rearrangement, and a [4+2] cycloaddition in a single process researchgate.net. Such tandem procedures are inherently more atom-economical as they reduce the need for intermediate isolation and purification steps researchgate.net. Similarly, gold-catalyzed tandem Diels-Alder reactions have been employed to rapidly construct the highly-strained benzotricyclo[3.2.1.02,7]octane skeleton researchgate.net.

Another sustainable approach involves the use of readily available natural products as starting materials. The monoterpene carvone (B1668592), for example, has been efficiently converted into the tricyclo[3.2.1.02,7]octane system mdpi.comresearchgate.net. This transformation utilizes an intramolecular Diels-Alder (IMDA) reaction followed by the opening of the cyclopropane (B1198618) ring, showcasing a pathway that begins from a renewable chiral source mdpi.comresearchgate.netnih.gov. Future research will likely focus on refining these catalytic systems, exploring new domino reactions, and expanding the library of natural products that can serve as precursors to this valuable tricyclic core.

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages for the synthesis of complex molecules like tricyclo[3.2.1.02,7]octan-3-one. syrris.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to cleaner products, faster reaction times, and enhanced safety, particularly when dealing with highly reactive intermediates or exothermic processes syrris.comuniqsis.com.

The multi-step, and sometimes high-temperature, syntheses used to construct the tricyclic framework are prime candidates for adaptation to continuous-flow systems mdpi.comnih.gov. For example, a reaction requiring rapid heating to induce a cycloaddition followed by immediate cooling could be precisely controlled in a flow reactor, potentially improving yields and minimizing side reactions that occur under prolonged heating in batch processes uniqsis.com. Automated synthesis platforms, integrated with flow reactors, can further accelerate the optimization of reaction conditions and enable the rapid generation of a library of derivatives for screening purposes. Emerging technologies, such as the use of 3D-printing to create bespoke reactors, could allow for the fabrication of specialized devices tailored to the unique demands of synthesizing these strained ring systems ucl.ac.uk.

Advanced in situ Spectroscopic Techniques for Reaction Monitoring

The synthesis of the tricyclo[3.2.1.02,7]octane core often involves complex reaction cascades with short-lived intermediates. Understanding these reaction pathways is crucial for optimization and control. Advanced in situ spectroscopic techniques, such as Process Analytical Technology (PAT) using FTIR, Raman, and NMR spectroscopy, are powerful tools for real-time monitoring of chemical reactions.

By applying these techniques, chemists can gain deep mechanistic insights, identify transient species, and precisely determine reaction endpoints. While detailed spectroscopic data like 13C NMR are available for characterizing the final tricyclo[3.2.1.02,7]octane structures capes.gov.br, the application of in situ monitoring to their synthesis is a significant area for future development. This would enable the precise control of reaction variables to maximize the yield of the desired product and minimize the formation of impurities, moving the synthesis from an art to a precise science.

Deeper Exploration of Bio-inspired Synthesis Pathways

Nature remains a profound source of inspiration for synthetic chemists. Many complex natural products feature the bicyclo[3.2.1]octane subunit, which is a key branching point in the biosynthesis of tricyclic systems researchgate.net. Studying these biosynthetic pathways can unveil novel and highly efficient strategies for constructing the tricyclo[3.2.1.02,7]octane core under mild, environmentally benign conditions.

Recent breakthroughs have already demonstrated the power of this approach. For example, a bio-inspired, late-stage C–H oxidation was pivotal in the total synthesis of mitrephorone A, which proceeds through a tricyclo-[3.2.1.02,7]oct-3-ene precursor nih.gov. Other research has highlighted bioinspired nucleophilic cyclopropanation as a key step for generating the tricyclic core of ent-trachylobane, a diterpenoid researchgate.netrsc.org. The intramolecular Diels-Alder reaction used to form the tricyclic system is also thought to potentially mimic a biosynthetic process mdpi.com. A deeper exploration of the enzymes and biosynthetic logic responsible for forming these structures in nature could lead to the development of powerful chemo-enzymatic or fully enzymatic syntheses of tricyclo[3.2.1.02,7]octan-3-one and its derivatives.

Computational Design of Novel Tricyclo[3.2.1.02,7]octan-3-one Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure and reactivity of strained molecules. DFT studies have been successfully used to rationalize the complex rearrangements and solvolysis results of cations related to the tricyclo[3.2.1.02,7]octane system, providing insights into their potential energy surfaces and reaction mechanisms arkat-usa.org. Computational analysis has also been key to understanding the complex cascade reactions that form these structures researchgate.net.

Q & A

Q. What are the established synthetic routes for tricyclo[3.2.1.0²⁷]octan-3-one?

Methodological Answer: Tricyclo[3.2.1.0²⁷]octan-3-one is synthesized via hydrogenolysis of bicyclo[3.2.1]oct-3-en-2-one derivatives, as demonstrated by the cleavage of cyclopropane bonds under catalytic hydrogenation conditions (e.g., Pt in methanol). Alternative routes include Wolff-Kishner reduction of tricyclo[3.2.1.0]octan-2-one intermediates . The use of acid-catalyzed cyclopropane ring-opening reactions in related tricyclic systems also provides insights into regioselective pathways .

Key Reaction Conditions:

  • Hydrogenolysis : Pt catalyst in methanol, yielding tricyclic hydrocarbons via transannular bond cleavage .
  • Cyclopropane Ring Opening : Acidic conditions (e.g., H₂SO₄) to favor neighboring-group participation and regioselective bond cleavage .

Q. How is the structural elucidation of tricyclo[3.2.1.0²⁷]octan-3-one performed?

Methodological Answer: Structural characterization relies on spectroscopic techniques:

  • IR Spectroscopy : Distinct absorption bands at 3040 cm⁻¹ (C-H stretching in cyclopropane) and 1700 cm⁻¹ (ketone C=O stretch) .
  • NMR Spectroscopy : ¹H NMR reveals diagnostic signals, such as broadened singlets (e.g., δ 7.72 and 8.68 ppm in CCl₄) corresponding to unique proton environments in the tricyclic framework .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 108 for C₈H₁₂O) confirm molecular weight and fragmentation patterns .

Q. What spectroscopic characteristics distinguish tricyclo[3.2.1.0²⁷]octan-3-one from similar tricyclic ketones?

Methodological Answer: Comparison with bicyclo[2.2.1]heptan-3-one and tricyclo[3.3.0.0²⁸]octan-3-one reveals:

  • Unique Cyclopropane Signals : IR bands near 3040 cm⁻¹ and NMR splitting patterns due to rigid tricyclic geometry .
  • Steric Effects : Reduced reactivity in nucleophilic substitutions compared to less strained bicyclic analogs .

Advanced Research Questions

Q. What factors influence the regioselectivity of cyclopropane ring-opening reactions in tricyclo[3.2.1.0²⁷]octan-3-one derivatives?

Methodological Answer: Regioselectivity is governed by:

  • Neighboring-Group Participation : Acidic conditions promote carboxyl-group-assisted cleavage of C(1)-C(2) bonds, yielding bicyclo[3.2.1]octan-3-one derivatives .
  • Substituent Effects : Electron-withdrawing groups (e.g., acetoxy) stabilize transition states, directing cleavage to specific bonds (e.g., C2-C8 vs. C1-C2) .

Example Reaction Pathway:

Tricyclo[3.2.1.0²⁷]octan-3-one  
→ Acid-Catalyzed Cleavage → Bicyclo[3.2.1]octan-3-one (major)  
→ Birch Reduction → Bicyclo[3.3.0]octan-3-one (minor)  

Q. How do reaction conditions affect product distribution in tricyclo[3.2.1.0²⁷]octan-3-one transformations?

Methodological Answer: Contradictions in product outcomes arise from:

  • Catalytic Hydrogenation : Selective cleavage of transannular bonds (e.g., C2-C4 in bicyclo[2.1.0]pentane moieties) to yield tricyclo[3.3.0.0]octane .
  • Acid vs. Base Conditions : Acidic media favor carbocation intermediates (e.g., bicyclo[3.2.1]octan-3-one), while basic conditions promote alternative pathways .

Data Comparison:

ConditionMajor ProductYieldReference
H₂, Pt/MeOHTricyclo[3.3.0.0]octane17%
H₂SO₄, RTBicyclo[3.2.1]octan-3-one85%

Q. What are the applications of tricyclo[3.2.1.0²⁷]octan-3-one in synthesizing complex natural products?

Methodological Answer: The compound serves as a precursor for:

  • Descarboxyquadrone Synthesis : Regioselective ring-opening yields 1,4-diketone intermediates critical for terpene-derived natural products .
  • Quadrone Analogues : Functionalization at C5 (e.g., acetic acid substituents) enables access to bioactive tricyclic frameworks .

Synthetic Workflow:

Cyclopropane Cleavage : Generate bicyclo[3.2.1]octan-3-one derivatives.

Lactonization : Convert intermediates to γ-lactones for further functionalization.

Diels-Alder Reactions : Construct polycyclic systems via [4+2] cycloadditions .

Q. How do steric and electronic effects impact the reactivity of tricyclo[3.2.1.0²⁷]octan-3-one in substitution reactions?

Methodological Answer:

  • Steric Hindrance : Bulky substituents at bridgehead positions (e.g., C7 methyl groups) reduce nucleophilic attack at the ketone carbonyl .
  • Electronic Effects : Electron-donating groups enhance cyclopropane ring stability, while electron-withdrawing groups facilitate ring-opening .

Case Study :
7,7-Dimethyl derivatives exhibit reduced reactivity in Birch reduction due to steric shielding, favoring C2-C8 bond cleavage over alternative pathways .

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